![molecular formula C13H15NO2S2 B6417861 2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide CAS No. 1060353-04-9](/img/structure/B6417861.png)
2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The phenyl and thiophen-3-yl groups are both aromatic, meaning they contain delocalized electrons that contribute to their stability. The sulfonamide group is a functional group commonly found in organic chemistry, known for its ability to form stable hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positioning and interaction of its functional groups. The phenyl and thiophen-3-yl groups might participate in electrophilic aromatic substitution reactions, while the sulfonamide group could engage in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase its stability and affect its solubility in various solvents. The sulfonamide group could influence its acidity and reactivity .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . Therefore, “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could potentially be used in the development of new anti-inflammatory medications.
Anticancer Agents
Some thiophene derivatives are used as raw materials in the synthesis of anticancer agents . This suggests that “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could also have potential applications in cancer treatment research.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . As such, “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could be used in various industrial chemical processes.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could potentially be used in the production of OLEDs.
Future Directions
Mechanism of Action
Target of Action
Sulfonamides, a group of compounds that contain the structure so2nh2, are known to have broad biological properties .
Mode of Action
It’s worth noting that sulfonamides generally work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .
Biochemical Pathways
It’s known that sulfonamides interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .
Result of Action
As a sulfonamide, it’s likely to inhibit bacterial growth by preventing the synthesis of folic acid .
properties
IUPAC Name |
2-phenyl-N-(thiophen-3-ylmethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c15-18(16,14-10-13-6-8-17-11-13)9-7-12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDNTLFKHARTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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